molecular formula C4H7FO2 B2603880 (3S)-3-Fluorobutanoic acid CAS No. 109856-55-5

(3S)-3-Fluorobutanoic acid

Cat. No. B2603880
CAS RN: 109856-55-5
M. Wt: 106.096
InChI Key: IVZLYBOVPBJRAG-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S)-3-Fluorobutanoic acid” is a chemical compound with the molecular formula C4H7FO2 . It has an average mass of 106.096 Da and a monoisotopic mass of 106.043007 Da .


Molecular Structure Analysis

The molecular structure of “(3S)-3-Fluorobutanoic acid” consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . It has one defined stereocenter .


Physical And Chemical Properties Analysis

“(3S)-3-Fluorobutanoic acid” has a density of 1.1±0.1 g/cm³, a boiling point of 184.3±10.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . Its enthalpy of vaporization is 46.4±6.0 kJ/mol, and it has a flash point of 65.3±19.0 °C . The index of refraction is 1.385, and it has a molar refractivity of 22.3±0.3 cm³ . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 37 Ų, and its polarizability is 8.8±0.5 10^-24 cm³ . The molar volume is 95.0±3.0 cm³ .

Scientific Research Applications

Metal Fluoride Catalysts in Chemical Synthesis

Research has identified the use of nanoscopic metal fluorides, including AlF3 and BaF2, as highly selective catalysts for chemical reactions involving halogenated compounds similar to "(3S)-3-Fluorobutanoic acid." These catalysts exhibit specific selectivity toward dehydrohalogenation reactions, which are crucial for synthesizing various fluorinated organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science. The study by Teinz et al. (2011) demonstrates the potential of these catalysts in facilitating environmentally friendly and efficient synthesis processes (Teinz, Wuttke, Börno, Eicher, & Kemnitz, 2011).

Degradation of Environmental Contaminants

Wang et al. (2020) explored the enhanced degradation of perfluorooctanoic acid (PFOA), a compound related to "(3S)-3-Fluorobutanoic acid," in water using dielectric barrier discharge plasma with the assistance of peroxymonosulfate. This research highlights the potential of advanced oxidation processes in treating water contaminated with fluorinated organic compounds, offering a pathway to mitigate their environmental impact. The findings suggest that similar approaches could be adapted for the degradation of compounds like "(3S)-3-Fluorobutanoic acid," enhancing the removal of persistent organic pollutants from the environment (Wang, Wang, Liu, Hu, Wang, Xu, & Zhang, 2020).

Environmental and Biological Monitoring

Studies on the occurrence and transport of perfluoroalkyl acids (PFAAs), including short-chain compounds similar to "(3S)-3-Fluorobutanoic acid," in various environmental matrices underscore the importance of monitoring the environmental fate and biological effects of these compounds. Zhou et al. (2013) report on the distribution of PFAAs in water, sediment, and biological samples, providing insights into their environmental persistence and potential bioaccumulation. This research is crucial for understanding the environmental behavior of fluorinated acids and for developing strategies to limit their impact on ecosystems and human health (Zhou, Liang, Shi, Xu, & Cai, 2013).

properties

IUPAC Name

(3S)-3-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZLYBOVPBJRAG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.